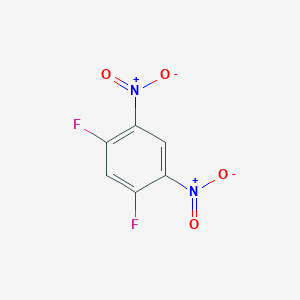

1,5-Difluoro-2,4-dinitrobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10246. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,5-difluoro-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILFTWLXLYIEMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059813 |

Source

|

| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] |

Source

|

| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

327-92-4 |

Source

|

| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 327-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-difluoro-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIFLUORO-2,4-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5VV4MQ22V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of 1,5-Difluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 1,5-difluoro-2,4-dinitrobenzene, a versatile building block in modern organic synthesis. The document details established synthetic protocols, explores its reactivity profile with a focus on nucleophilic aromatic substitution, and presents key quantitative data to support experimental design and application.

Introduction

This compound, a pale yellow crystalline solid, is a highly activated aromatic compound. The presence of two strongly electron-withdrawing nitro groups and two fluorine atoms renders the benzene (B151609) ring electron-deficient and highly susceptible to nucleophilic attack. This unique electronic nature makes it a valuable reagent in the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and materials with tailored properties. Its utility primarily stems from its propensity to undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the direct nitration of 1,3-difluorobenzene (B1663923). This method offers a straightforward and high-yielding route to the desired product.

Synthesis via Nitration of 1,3-Difluorobenzene

The reaction involves the treatment of 1,3-difluorobenzene with a nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 1,3-Difluorobenzene[1]

Materials:

-

1,3-Difluorobenzene

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Water

-

Reaction flask (three-necked, equipped with a mechanical stirrer, dropping funnel, and thermometer)

-

Ice-water bath

Procedure:

-

To a 1000 mL three-necked flask, add 220 mL of 98% concentrated sulfuric acid. Cool the flask in an ice-water bath with stirring.

-

Slowly add 220 mL of 95% fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled to 0 °C, slowly add 1,3-difluorobenzene dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at or below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 3-4.5 hours.

-

After the stirring period, slowly warm the reaction mixture to room temperature and continue to stir until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the product in a desiccator or a vacuum oven at a low temperature. The product can be obtained in high purity without the need for recrystallization.

Yield: A high yield of this compound is typically obtained.[1]

Reactivity of this compound

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The two fluorine atoms are excellent leaving groups, and their departure is facilitated by the strong electron-withdrawing effect of the two nitro groups, which stabilize the intermediate Meisenheimer complex. This allows for the facile and often sequential displacement of the fluorine atoms by a wide variety of nucleophiles.

References

An In-Depth Technical Guide to the Chemical Properties of 1,5-Difluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is a highly reactive aromatic compound that serves as a versatile building block in organic synthesis and holds significant importance in the fields of medicinal chemistry, materials science, and biochemical research.[1][2] Its chemical structure, featuring a benzene (B151609) ring activated by two strong electron-withdrawing nitro groups and two labile fluorine atoms, makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] This technical guide provides a comprehensive overview of the core chemical properties of DFDNB, detailed experimental protocols for its key reactions, and visual representations of its chemical behavior to support researchers and drug development professionals in its application.

Core Chemical and Physical Properties

This compound is a light yellow to light brown crystalline powder at room temperature.[1][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₂F₂N₂O₄ | [4] |

| Molecular Weight | 204.09 g/mol | [4][[“]] |

| CAS Number | 327-92-4 | [4] |

| Appearance | Light yellow to light brown crystalline powder | [1][4] |

| Melting Point | 72-74 °C | [4][6] |

| Boiling Point | 306.8 ± 37.0 °C (Predicted) | [4][7] |

| Density | 1.86 g/cm³ | [8] |

| Solubility | Insoluble in water, soluble in methanol. | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

| Spectroscopic Technique | Key Features and Observations | References |

| ¹H NMR | Spectra available in CDCl₃. | [9] |

| ¹³C NMR | Data available and used for structural confirmation. | [10] |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for C-F and N-O stretching vibrations. | [10][11][12] |

| Raman Spectroscopy | Spectra have been recorded and analyzed. | [10][13] |

| Mass Spectrometry | Provides a molecular ion peak corresponding to its molecular weight. | [[“]] |

| UV Spectroscopy | Spectral data is available. | [[“]] |

Chemical Reactivity and Applications

The high reactivity of this compound is primarily attributed to the presence of two nitro groups, which are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.[2] The fluorine atoms are excellent leaving groups in SNAr reactions.[2][3] This reactivity makes DFDNB a valuable intermediate in the synthesis of a wide range of compounds.[1]

Key applications include:

-

Organic Synthesis: It serves as a precursor for the synthesis of various substituted aromatic compounds, including pharmaceuticals and agrochemicals.[1][2]

-

Drug Development: DFDNB is utilized in the design of anti-cancer agents and other drug candidates.[1] It is a key starting material for the synthesis of benzo[[“]][14]oxazin-3-one-based compounds and benzothiazinones, some of which have shown promising antitubercular activity.[1][15][16]

-

Biochemical Research: It is employed as a bifunctional cross-linking agent to study protein structures and interactions.[2][[“]] It also serves as a derivatizing reagent for the chiral resolution of amino acids.[17]

-

Material Science: Its unique electronic properties are exploited in the creation of advanced materials, including polymers with enhanced thermal stability.[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of 1,3-difluorobenzene (B1663923).[4][18]

Reaction:

Procedure: [4]

-

To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid, 1,3-difluorobenzene is added slowly at a controlled temperature.

-

The reaction mixture is then stirred for a specified period.

-

Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of a pale yellow solid.

-

The solid is collected by filtration and washed with hexane (B92381) and distilled water until neutral.

-

The product is dried in the air to yield this compound. A typical reported yield is around 95% with a purity of approximately 98%.[4]

Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Reaction Mechanism:

Procedure:

-

Dissolve this compound in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution.

-

Add a base, such as triethylamine (B128534) or potassium carbonate (approximately 2.0 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Derivatization of Amino Acids for Chiral Resolution

This compound can be used to prepare a chiral derivatizing reagent for the resolution of D- and L-amino acids.[17]

Experimental Workflow:

Procedure for Synthesis of FDNP-L-Ala-NH₂:

-

Dissolve L-alanine amide hydrochloride in water and neutralize with sodium bicarbonate.

-

Dissolve this compound in acetone (B3395972).

-

Add the aqueous solution of L-alanine amide to the acetone solution of DFDNB dropwise with stirring.

-

Continue stirring for 30 minutes.

-

Add an equal volume of water to precipitate the product.

-

Filter the golden-yellow solid, wash with a water-acetone mixture, then with water, and dry.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[14]

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[[“]][14] It causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[14] Use in a well-ventilated area or with respiratory protection.[14]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[14] It is incompatible with strong oxidizing agents and strong bases.[14]

-

Fire Fighting: Use water spray, carbon dioxide, dry chemical, or chemical foam to extinguish fires.[14] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[8][14]

Conclusion

This compound is a pivotal reagent in modern organic and medicinal chemistry. Its high reactivity, driven by the activating nitro groups and labile fluorine atoms, allows for a wide range of synthetic transformations. This guide provides essential data and detailed protocols to facilitate its effective and safe use in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties and handling requirements is paramount for harnessing its full potential in the laboratory.

References

- 1. Synthesis of diverse benzo[1,4]oxazin-3-one-based compounds using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 327-92-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. consensus.app [consensus.app]

- 6. fgsc.net [fgsc.net]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of a phenyl thio-β-d-galactopyranoside library from this compound: discovery of efficient and selective monosaccharide inhibitors of galectin-7 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 12. 21525 [thermofisher.com]

- 13. [PDF] Determination ofD-amino acids. II. Use of a bifunctional reagent, this compound | Semantic Scholar [semanticscholar.org]

- 14. d-nb.info [d-nb.info]

- 15. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sapub.org [sapub.org]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

A Technical Guide to the Reaction of 1,5-Difluoro-2,4-dinitrobenzene with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and amines. DFDNB is a valuable bifunctional reagent, notably used as a precursor to Marfey's reagent for the chiral resolution of amino acids.[1] Its high reactivity towards nucleophiles is attributed to the presence of two fluorine atoms activated by two electron-withdrawing nitro groups. This guide will cover the core reaction mechanism, present quantitative data, detail experimental protocols, and provide visualizations of the key processes.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with both primary and secondary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a stepwise process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the electron-deficient carbons bearing a fluorine atom. This forms a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and the nitro groups, which stabilize the intermediate.

-

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion, which is a good leaving group. This step is typically the rate-determining step in SNAr reactions.

Due to the presence of two fluorine atoms, the reaction can proceed in a stepwise manner, allowing for the synthesis of monosubstituted or disubstituted products depending on the stoichiometry of the reactants.

Caption: Generalized SNAr mechanism for the reaction of this compound with an amine.

Quantitative Data

The reaction of this compound with amines is typically high-yielding, especially in the context of its application as a derivatizing agent for amino acids. The following table summarizes key quantitative data extracted from the literature.

| Reactant (Amine) | Product | Solvent | Yield (%) | Molar Absorptivity (ε) at λmax | Reference |

| L-Alanine Amide | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Acetone/Water | 76 | 3 x 104 M-1cm-1 at 340 nm | [1] |

| L- and D-Amino Acids | Diastereomeric derivatives | DMSO | Quantitative | Not specified | [1] |

Experimental Protocols

The following are detailed experimental protocols for the reaction of this compound with amines, primarily focusing on its well-documented use in the preparation of Marfey's reagent and its analogs for amino acid analysis.

Synthesis of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (a Marfey's Reagent Precursor)

This protocol describes the monosubstitution of a fluorine atom on DFDNB with L-alanine amide.[1]

Materials:

-

This compound (FFDNB)

-

L-Alanine Amide (L-Ala-NH₂)

-

Acetone

-

Water

Procedure:

-

Dissolve 668 mg (3.27 mmol) of FFDNB in 15 ml of acetone.

-

Prepare a solution of L-Ala-NH₂ in acetone.

-

Add the L-Ala-NH₂ solution dropwise to the FFDNB solution under magnetic stirring.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Add an equal volume of water to the reaction mixture to induce precipitation.

-

Collect the resulting golden-yellow solid by filtration.

-

Wash the solid first with a 2:1 water-acetone mixture, then with water.

-

Air-dry the final product in the dark.

Derivatization of Amino Acids for Chiral Analysis

This protocol outlines the reaction of the monosubstituted product (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) with a mixture of L- and D-amino acids to form diastereomers for HPLC analysis.[1]

Materials:

-

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (or a similar analog)

-

Mixture of L- and D-amino acids

-

Dimethylsulfoxide (DMSO)

-

2 M HCl

Procedure:

-

Prepare a solution of the amino acid mixture.

-

Add the derivatizing reagent.

-

Mix the contents and heat at 30-40°C for 1 hour with frequent mixing.

-

After cooling to room temperature, add 10 µl (20 µmol) of 2 M HCl to each reaction mixture.

-

Dry the contents in a vacuum desiccator over NaOH pellets.

-

Dissolve the residue in a known volume of DMSO (e.g., 0.5 ml) for subsequent HPLC analysis.

Caption: Experimental workflow for the synthesis and application of a DFDNB-amine derivative for chiral amino acid analysis.

Signaling Pathways and Logical Relationships

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution. The logical relationship between the substrate's structure and its reactivity is illustrated below. The electron-withdrawing nitro groups are crucial for activating the aromatic ring towards nucleophilic attack.

Caption: Logical relationship between the structure of this compound and its reactivity towards amines.

References

An In-depth Technical Guide to 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) as a Bifunctional Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) as a bifunctional crosslinking agent. It covers its core chemical principles, applications in studying protein structure and interactions, and detailed experimental considerations.

Introduction

This compound (DFDNB) is a homobifunctional crosslinking agent that plays a significant role in the structural analysis of proteins and protein complexes.[1] Its rigid structure and short spacer arm make it an invaluable tool for identifying and characterizing amino acid residues in close proximity, thereby providing critical distance constraints for modeling protein architecture and understanding molecular interactions.[2] DFDNB reacts primarily with nucleophilic side chains of amino acids, forming stable covalent bonds that bridge two residues.[3][4] This guide will delve into the technical details of DFDNB, offering insights into its mechanism, practical applications, and the methodologies required for its successful implementation in a research setting.

Chemical Properties and Mechanism of Action

DFDNB's utility as a crosslinker stems from its distinct molecular architecture: a benzene (B151609) ring substituted with two highly reactive fluorine atoms and two electron-withdrawing nitro groups.[5] This specific arrangement makes the fluorine-substituted carbons highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) by amino acid side chains.[5]

The primary targets for DFDNB are the uncharged amino groups of lysine (B10760008) residues and the N-termini of polypeptide chains.[3][4] It also readily reacts with the sulfhydryl groups of cysteine and the phenolic hydroxyl groups of tyrosine.[3][4] The reaction proceeds in a two-step manner, where each fluorine atom is sequentially displaced by a nucleophilic group on a protein, resulting in a stable dinitrophenyl (DNP) bridge.[3][6]

The reaction is highly dependent on pH, with alkaline conditions (pH 8-10) favoring the deprotonation of primary amines, thereby increasing their nucleophilicity and reaction efficiency.[7] The resulting DNP bridge is chromophoric, exhibiting a significant light absorption around 340 nm, which can be utilized for spectrophotometric quantification.[4]

Data Presentation

The following tables summarize the key quantitative data for DFDNB.

| Property | Value | Reference |

| Molecular Formula | C₆H₂F₂N₂O₄ | |

| Molecular Weight | 204.09 g/mol | [8] |

| Spacer Arm Length | ~3 Å | [2] |

| Reactivity | Primary amines, sulfhydryls, phenols | [3][4] |

| Cleavability | Non-cleavable | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [9] |

Table 1: Physicochemical Properties of DFDNB.

| Parameter | Value | Reference |

| Mass of DFDNB | 204.0936 Da | |

| Mass of Reactants (2 x -H) | - 2.0156 Da | |

| Mass of Leaving Groups (2 x -F) | - 37.9936 Da | |

| Mass of Crosslinked DNP Bridge | 164.0844 Da | |

| Net Mass Shift of Crosslinked Peptides | +164.0844 Da |

Table 2: Mass Spectrometry Data for DFDNB Crosslinking (Reacting with two primary amines).

| Amino Acid Residue | Functional Group | Reactivity with DFDNB |

| Lysine | ε-amino group (-NH₂) | High |

| N-terminus | α-amino group (-NH₂) | High |

| Cysteine | Sulfhydryl group (-SH) | Moderate |

| Tyrosine | Phenolic hydroxyl (-OH) | Moderate |

Table 3: Reactivity of DFDNB with Amino Acid Residues.

Mandatory Visualizations

Caption: Reaction of DFDNB with two primary amines, forming a stable DNP crosslink.

Caption: General workflow for identifying protein-protein interactions using DFDNB.

Caption: DFDNB identifies direct interactions in a hypothetical signaling pathway.

Experimental Protocols

The following protocols provide a general framework for using DFDNB for in vitro and in-cell crosslinking experiments coupled with mass spectrometry. Optimization of parameters such as reagent concentration and incubation time is recommended for each specific biological system.

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying the interactions between purified proteins or the subunit composition of a protein complex.

Materials:

-

Purified protein sample (1-10 µM)

-

DFDNB stock solution (e.g., 50 mM in DMSO or DMF)

-

Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents

-

Mass spectrometry-grade trypsin

-

Standard reagents for mass spectrometry sample preparation

Procedure:

-

Sample Preparation: Prepare the purified protein or protein complex in the crosslinking buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

Crosslinking Reaction: Add the DFDNB stock solution to the protein sample to achieve a final concentration typically in the range of 1-2 mM. The optimal molar excess of DFDNB over the protein should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to consume any unreacted DFDNB.

-

Analysis by SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking. A non-crosslinked control should be run in parallel.

-

Sample Preparation for Mass Spectrometry: Excise the bands corresponding to the crosslinked complexes from the gel. Perform in-gel tryptic digestion. Alternatively, for complex mixtures, an in-solution digestion can be performed.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized crosslinking software (e.g., MeroX, pLink, or similar) to identify the crosslinked peptides from the MS/MS data. This will reveal the specific amino acid residues that were linked by DFDNB.

In-Cell Crosslinking

This protocol is designed to capture protein-protein interactions within their native cellular environment.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

DFDNB stock solution (50 mM in DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Cell lysis buffer

-

Standard reagents for immunoprecipitation and western blotting (optional)

-

Standard reagents for mass spectrometry sample preparation

Procedure:

-

Cell Culture: Grow cells to the desired confluency.

-

Cell Preparation: Wash the cells with PBS to remove media components.

-

Crosslinking: Add DFDNB (final concentration of 1-5 mM) to the cells in PBS. Incubate for 10-30 minutes at room temperature or on ice.

-

Quenching: Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Downstream Analysis: The cell lysate can be analyzed directly by SDS-PAGE and western blotting to detect crosslinked complexes. Alternatively, immunoprecipitation can be performed to enrich for a specific protein and its crosslinked partners.

-

Mass Spectrometry: Prepare the sample for mass spectrometry as described in the in vitro protocol (Section 5.1, steps 6-8).

Applications in Research and Drug Development

DFDNB's ability to covalently link interacting proteins makes it a powerful tool in various research and development areas:

-

Structural Biology: Provides distance constraints for modeling the three-dimensional structure of proteins and protein complexes.[2] By identifying which residues are in close proximity, DFDNB helps to refine structural models.

-

Protein-Protein Interaction Mapping: DFDNB can be used to identify the binding partners of a protein of interest in a complex mixture.[10] This is crucial for understanding cellular pathways and networks.

-

Conformational Changes: Changes in crosslinking patterns upon ligand binding or other perturbations can reveal conformational changes in proteins, as demonstrated in the study of the troponin complex where Ca2+ binding altered the crosslinking probability between troponin C and troponin I.[6]

-

Drug Discovery: By identifying the interaction interfaces between proteins, DFDNB can aid in the rational design of small molecules or biologics that disrupt or stabilize these interactions.[11] Understanding the topology of a target protein complex can guide the development of more specific and effective therapeutics.

Conclusion

This compound remains a relevant and effective tool for the structural analysis of proteins. Its short, rigid spacer arm provides high-resolution distance information, which is complementary to other structural biology techniques. While newer crosslinking reagents with different specificities and cleavable spacers have been developed, the fundamental utility of DFDNB in mapping protein interfaces and elucidating protein architecture ensures its continued use in the field. A thorough understanding of its chemical properties and careful optimization of experimental protocols are key to leveraging the full potential of this versatile crosslinking agent.

References

- 1. N-(2,4-Dinitrophenyl)glycine | C8H7N3O6 | CID 14135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. Identification of an intramolecular cross-link in troponin C after cross-linking the troponin complex with 1,3-difluoro-4,6-dinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 119-26-6 CAS | 2,4-DINITROPHENYL HYDRAZINE | Laboratory Chemicals | Article No. 03470 [lobachemie.com]

- 6. Crosslinking of troponin complex with 1,3-difluoro-4,6-dinitrobenzene. Identification of the crosslink formed between troponin C and troponin I in the absence of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Mapping of Protein Interfaces in Live Cells Using Genetically Encoded Crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,5-Difluoro-2,4-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB), a key reagent and building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity, enhanced by the presence of two fluorine atoms and two nitro groups, makes it a subject of interest for various analytical and synthetic applications.[1] This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound, providing a comprehensive reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DFDNB. The chemical shifts are indicative of the electronic environment of the hydrogen and carbon atoms in the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |

| ¹H | CDCl₃ | 8.2 (approx.) | [2] |

| ¹³C | Not Specified | Not Specified | [3] |

Note: A detailed experimental and computational study has been performed, and the results for ¹H and ¹³C NMR were compared with experimental values, though specific values from the abstract are not provided.[3]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of DFDNB, providing a fingerprint for the functional groups present.

Table 2: Key IR and Raman Vibrational Frequencies

| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |

| C-C stretching | 1250 (weak) | 1220 (very strong) | [3] |

| C-C-C out-of-plane bending | - | 705 (weak) | [3] |

Note: A comprehensive vibrational analysis based on density functional theory (DFT) calculations has been conducted to assign the fundamental vibrational modes.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

| Technique | Molecular Weight ( g/mol ) | Key m/z values | Reference |

| Electron Ionization (EI) | 204.09 | 204, 112, 104 | [4][5][6][7] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific absorption maxima for this compound are not detailed in the provided search results, its derivatives show strong absorption in the UV region. For instance, the -NH-DNP-NH- chromophore, formed from reactions of DFDNB, exhibits a high molar absorptivity at around 340 nm.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the protocols for the key experiments cited.

FT-IR and FT-Raman Spectroscopy

The experimental protocol for obtaining the vibrational spectra of DFDNB is based on the study by S. Shalini and S. Seshadri (2018).[3]

Sample Preparation: A fine polycrystalline sample of this compound was used for the spectral measurements.[3]

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum was recorded in the range of 4000–400 cm⁻¹.[3] The sample can be prepared as a KBr disc or a Nujol mull.[2]

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum was recorded in the range of 3500–100 cm⁻¹.[3] A Nd:YAG laser operating at 1064 nm can be used as the excitation source.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general protocol for acquiring NMR spectra of DFDNB.

Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[2]

¹H NMR Spectroscopy: Proton NMR spectra can be acquired on a spectrometer operating at a frequency of 90 MHz or higher.[2]

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Computational Analysis: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating isotropic nuclear magnetic shielding tensors to compare with experimental data.[3]

Mass Spectrometry (MS)

A general protocol for obtaining the mass spectrum of DFDNB is as follows:

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if volatile, through a gas chromatograph (GC-MS).[5]

Analysis: The instrument is operated in positive ion mode, and the resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Visualizing Methodologies and Applications

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and a key synthetic application of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This compound is a valuable precursor in organic synthesis. One notable application is its use in the preparation of other useful chemical intermediates.

Caption: Synthesis of this compound via nitration of 1,3-difluorobenzene.[10]

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The compiled data and outlined protocols are intended to facilitate accurate characterization and effective utilization of this versatile chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(327-92-4) 1H NMR spectrum [chemicalbook.com]

- 3. ijsr.net [ijsr.net]

- 4. This compound(327-92-4) MS spectrum [chemicalbook.com]

- 5. This compound | C6H2F2N2O4 | CID 67598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]

- 7. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]

- 8. scispace.com [scispace.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Dinitrofluorobenzene Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-2,4-dinitrobenzene is a halogenated nitrobenzene (B124822) derivative with significant potential as a versatile chemical intermediate in advanced chemical synthesis.[1] Its utility in nucleophilic aromatic substitution reactions makes it a key building block for complex organic molecules in pharmaceuticals, agrochemicals, and materials science.[1] Understanding the solubility of this compound in various organic solvents is critical for its purification, crystallization, and formulation, which are essential processes in drug development and other chemical industries.

This technical guide provides an in-depth look at the solubility characteristics of the closely related compound, 1,2-Difluoro-4,5-dinitrobenzene (DFDNB), a novel insensitive explosive carrier.[2][3][4][5] The data and methodologies presented serve as a robust framework for researchers working with dinitrofluorobenzene derivatives.

Quantitative Solubility Data

The mole fraction solubility of 1,2-Difluoro-4,5-dinitrobenzene (DFDNB) was systematically determined in sixteen pure organic solvents at temperatures ranging from 293.15 K to 333.15 K.[3] The data reveals a positive correlation between solubility and temperature in all tested solvents.

Table 1: Mole Fraction Solubility (x) of 1,2-Difluoro-4,5-dinitrobenzene in Various Organic Solvents at Different Temperatures (K) [3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |

| 293.15 | 0.0158 | 0.0123 | 0.0101 | 0.0089 | 0.0078 |

| 298.15 | 0.0192 | 0.0151 | 0.0125 | 0.0110 | 0.0097 |

| 303.15 | 0.0233 | 0.0185 | 0.0154 | 0.0136 | 0.0120 |

| 308.15 | 0.0281 | 0.0226 | 0.0189 | 0.0167 | 0.0148 |

| 313.15 | 0.0338 | 0.0275 | 0.0231 | 0.0205 | 0.0182 |

| 318.15 | 0.0405 | 0.0334 | 0.0282 | 0.0251 | 0.0223 |

| 323.15 | 0.0484 | 0.0404 | 0.0343 | 0.0306 | 0.0273 |

| 328.15 | 0.0577 | 0.0487 | 0.0416 | 0.0372 | 0.0334 |

| 333.15 | 0.0687 | 0.0586 | 0.0503 | 0.0451 | 0.0407 |

| Temperature (K) | Ethyl Acetate | Methyl Acetate | n-Butyl Acetate | Acetone | Cyclohexanone |

| 293.15 | 0.1033 | 0.1211 | 0.0812 | 0.1432 | 0.1611 |

| 298.15 | 0.1205 | 0.1403 | 0.0954 | 0.1658 | 0.1852 |

| 303.15 | 0.1401 | 0.1621 | 0.1119 | 0.1915 | 0.2128 |

| 308.15 | 0.1624 | 0.1869 | 0.1311 | 0.2207 | 0.2445 |

| 313.15 | 0.1878 | 0.2152 | 0.1534 | 0.2539 | 0.2807 |

| 318.15 | 0.2167 | 0.2475 | 0.1792 | 0.2916 | 0.3221 |

| 323.15 | 0.2497 | 0.2844 | 0.2091 | 0.3345 | 0.3694 |

| 328.15 | 0.2872 | 0.3267 | 0.2438 | 0.3833 | 0.4233 |

| 333.15 | 0.3299 | 0.3751 | 0.2840 | 0.4388 | 0.4847 |

| Temperature (K) | Toluene | Acetonitrile | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | 1,4-Dioxane |

| 293.15 | 0.0412 | 0.0211 | 0.1899 | 0.2115 | 0.1322 |

| 298.15 | 0.0488 | 0.0253 | 0.2155 | 0.2388 | 0.1523 |

| 303.15 | 0.0578 | 0.0303 | 0.2442 | 0.2701 | 0.1751 |

| 308.15 | 0.0685 | 0.0362 | 0.2765 | 0.3058 | 0.2011 |

| 313.15 | 0.0812 | 0.0432 | 0.3128 | 0.3466 | 0.2308 |

| 318.15 | 0.0962 | 0.0515 | 0.3537 | 0.3931 | 0.2647 |

| 323.15 | 0.1139 | 0.0614 | 0.3998 | 0.4460 | 0.3034 |

| 328.15 | 0.1349 | 0.0732 | 0.4518 | 0.5061 | 0.3476 |

| 333.15 | 0.1596 | 0.0872 | 0.5105 | 0.5742 | 0.3980 |

Experimental Protocol: Laser Dynamic Method

The solubility data presented was determined using the laser dynamic method, a precise and efficient technique for measuring solid-liquid equilibrium.[3]

3.1 Materials and Apparatus

-

Solute: 1,2-Difluoro-4,5-dinitrobenzene (Purity > 99.5% confirmed by HPLC).[2]

-

Solvents: All solvents are of analytical grade.

-

Apparatus: The core setup includes a jacketed crystallizer, a laser generator, a signal receiving device, a light intensity display, a water bath thermostat for temperature control, a thermometer, and a magnetic stirrer.

3.2 Procedure

-

Sample Preparation: A known mass of the solvent is added to the jacketed crystallizer, which is maintained at a constant temperature by the water bath thermostat.

-

Titration: The solid solute (DFDNB) is incrementally added to the solvent while continuously stirring.

-

Laser Monitoring: A laser beam is passed through the solution. The intensity of the transmitted light is monitored by the signal receiving device.

-

Saturation Point Determination: Initially, the solution is unsaturated, and the light intensity remains relatively constant. As the solution approaches and reaches saturation, the presence of undissolved solid particles causes the light intensity to decrease significantly. The point at which the light intensity begins to drop sharply is considered the saturation point.

-

Data Collection: The experiment is repeated at various temperatures (from 293.15 K to 333.15 K) to determine the solubility curve.[3]

-

Verification: The solid phase in equilibrium is analyzed using X-ray Powder Diffraction (XRD) to ensure no crystal transformation or solvation occurred during the experiment.[2][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the laser dynamic method for solubility determination.

Caption: Workflow for solubility determination using the laser dynamic method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, the detailed analysis of its isomer, 1,2-Difluoro-4,5-dinitrobenzene, provides a crucial and highly relevant dataset for researchers. The presented data and the laser dynamic experimental methodology offer a solid foundation for predicting, measuring, and understanding the solubility behavior of this class of compounds. This knowledge is instrumental in optimizing processes such as crystallization for purification, which is paramount in the development of pharmaceuticals and other high-purity chemical products. The provided workflow and data tables serve as a practical guide for scientists and engineers in the field.

References

1,5-Difluoro-2,4-dinitrobenzene safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 1,5-Difluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 327-92-4), a versatile reagent used in organic synthesis and biochemical studies.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a highly toxic substance. It is fatal if swallowed, and toxic in contact with skin or if inhaled.[2][3] It causes skin and serious eye irritation.[2] Furthermore, it may cause damage to organs through prolonged or repeated exposure.[2][3]

GHS Hazard Classification:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 2 | Danger | H300: Fatal if swallowed[3] |

| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin[3] |

| Acute Toxicity, Inhalation | 3 | Danger | H331: Toxic if inhaled[3] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure[2][3] |

| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction[4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₆H₂F₂N₂O₄[3][5] |

| Molar Mass | 204.09 g/mol [5] |

| Appearance | Light yellow liquid or powder[6] |

| Melting Point | 72-76 °C[6][7] |

| Boiling Point | 132 °C at 2 torr[6] |

| Density | 1.86 g/cm³[6] |

| Solubility | Insoluble in water[5] |

| Flash Point | 110 °C (230 °F) - Closed Cup[8] |

Safe Handling and Storage

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][6][9] All equipment containing the material should be properly grounded.[8]

Personal Protective Equipment (PPE): A comprehensive PPE plan is the first line of defense against exposure.

| PPE Type | Specification |

| Eye/Face | Chemical safety goggles or a face shield conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are necessary to protect against splashes.[2][3][6] |

| Skin | A lab coat or chemical-resistant apron should be worn.[9] Wear appropriate protective gloves (nitrile or butyl rubber are recommended) and clothing to prevent skin exposure.[2][6][9] Always inspect gloves for tears or punctures before use. |

| Respiratory | If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges is required.[2][6] |

| Feet | Closed-toe shoes, preferably safety footwear, must be worn in the laboratory.[9] |

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][3][9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][6]

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.[2][6]

-

Store locked up.[3]

Emergency Procedures and First Aid

The following diagram outlines the initial response to an accidental exposure to this compound.

Caption: Emergency response workflow for accidental exposure.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If not breathing, give artificial respiration.[3][6] Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing and wash it before reuse.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][6] Get immediate medical advice/attention.[4]

-

Ingestion: Immediately call a poison center or doctor.[3] Rinse mouth with water.[3] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[3][6]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][6]

-

Specific Hazards: The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410).[2][6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][6]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[4] Use personal protective equipment as required, including a self-contained breathing apparatus and protective suit.[2] Ensure adequate ventilation.[2][3]

-

Environmental Precautions: Do not let the product enter drains.[2][3] Avoid release to the environment.[4]

-

Methods for Cleaning Up: For spills, absorb with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[6] For solids, sweep up and shovel into suitable containers for disposal.[2][3]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified under normal conditions.

-

Chemical Stability: The product is stable under normal conditions.[4] However, it may violently decompose at temperatures above 175°C.[6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[2][6]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[2][6]

Toxicological Information

The toxicological properties of this substance have not been fully investigated.[6] It is known to be fatal if swallowed and toxic in contact with skin or if inhaled.[2] Chronic exposure may cause damage to organs.[2][4] It may also cause an allergic skin reaction.[4]

Note: Detailed methodologies for the toxicological studies cited in the safety data sheets are not publicly available.

Disposal Considerations

Dispose of contents and container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[2][4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Do not empty into drains.[2]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. Buy this compound | 327-92-4 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. chembk.com [chembk.com]

- 6. This compound(327-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. store.p212121.com [store.p212121.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of DFDNB in the Dawn of Protein Sequencing: A Technical Guide

Abstract

The elucidation of the primary structure of proteins was a monumental leap in molecular biology, fundamentally altering our understanding of biological function. At the heart of this revolution was the pioneering work of Frederick Sanger and his ingenious use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now famously known as Sanger's reagent. This technical guide provides an in-depth exploration of the critical role DFDNB played in the first-ever sequencing of a protein, insulin (B600854). We will delve into the core chemical principles, detailed experimental protocols derived from Sanger's original publications, and the quantitative data that underpinned this Nobel Prize-winning achievement. Furthermore, we will visualize the key chemical reactions and experimental workflows, offering a clear and comprehensive understanding of this foundational technique in the history of biochemistry.

Introduction: The "Dark Age" of Protein Structure and the Dawn of Sequencing

Prior to the 1950s, the precise chemical nature of proteins was a subject of intense debate. While it was understood that proteins were polymers of amino acids, the concept of a unique, genetically determined, and invariant sequence for each protein was not widely accepted.[1] Some theories even proposed that proteins were complex, amorphous colloidal aggregates with no defined structure.[1]

Frederick Sanger's successful determination of the complete amino acid sequence of bovine insulin, a project that spanned from roughly 1945 to 1955, shattered this paradigm.[1] This landmark achievement provided the first definitive proof that a protein possesses a precisely defined amino acid sequence, laying the groundwork for the central dogma of molecular biology.[2] For his groundbreaking work on the structure of proteins, especially that of insulin, Frederick Sanger was awarded his first Nobel Prize in Chemistry in 1958.[1]

The cornerstone of Sanger's methodology was the use of 1-fluoro-2,4-dinitrobenzene (DFDNB). This reagent allowed for the specific labeling of the N-terminal amino acid of a polypeptide chain, the crucial first step in unraveling its sequence.

The Chemistry of DFDNB: A Nucleophilic Aromatic Substitution Reaction

DFDNB, or Sanger's reagent, is a highly reactive compound that readily undergoes nucleophilic aromatic substitution with free amino groups under mildly alkaline conditions.[1] The fluorine atom on the dinitrophenyl ring is an excellent leaving group, facilitating the attack by the nucleophilic nitrogen of a primary or secondary amine.

In the context of protein sequencing, the α-amino group of the N-terminal amino acid of a polypeptide chain acts as the nucleophile. The reaction, typically carried out in a sodium bicarbonate solution, results in the formation of a stable, yellow dinitrophenyl (DNP) derivative of the N-terminal amino acid. This DNP-amino acid is resistant to the subsequent acid hydrolysis step used to break the peptide bonds of the rest of the chain.

Caption: Reaction of DFDNB with the N-terminal amino acid of a polypeptide.

The Sanger Method: A Step-by-Step Experimental Protocol

Sanger's strategy for sequencing insulin was a meticulous and multi-pronged approach. The core of the N-terminal analysis using DFDNB involved a three-stage process: dinitrophenylation, hydrolysis, and chromatographic identification.

Preparation of DNP-Insulin (Dinitrophenylation)

This protocol is based on the methods described in Sanger's 1945 publication in the Biochemical Journal.

Reagents:

-

Insulin

-

1-fluoro-2,4-dinitrobenzene (DFDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Ether

Procedure:

-

Solution A: Dissolve 0.5 g of insulin and 0.5 g of sodium bicarbonate in 5 ml of water.

-

Solution B: Add 0.5 ml of DFDNB to 10 ml of ethanol.

-

Combine Solution A and Solution B and mix gently for 2 hours at room temperature.

-

The DNP-insulin will precipitate as an insoluble yellow powder.

-

Wash the precipitate sequentially with water, ethanol, and finally ether.

-

Air-dry the resulting DNP-insulin.

Hydrolysis of DNP-Insulin

Reagents:

-

DNP-Insulin

-

20% Hydrochloric Acid (HCl)

-

Ether

Procedure:

-

Mix 100 mg of the dried DNP-insulin with 10 ml of 20% HCl.

-

Boil the mixture under reflux for 8 hours to completely hydrolyze the peptide bonds.

-

After cooling, the solution will contain a mixture of free amino acids and the DNP-derivative of the N-terminal amino acid.

Identification of the DNP-Amino Acid

Procedure:

-

Solvent Extraction: Transfer the cooled hydrolysate to a separatory funnel. Extract the mixture three times with ether. The ether-soluble DNP-amino acids will partition into the organic phase, while the free amino acids will remain in the aqueous phase.

-

Chromatography:

-

Dry the combined ether extracts.

-

The residue containing the DNP-amino acid was then subjected to partition chromatography. Sanger initially used silica (B1680970) gel columns and later paper chromatography.

-

The chromatogram was developed using a specific solvent system (e.g., ether, ligroin, acetone, cyclohexane).

-

The yellow color of the DNP-amino acid allowed for its visual tracking during separation.

-

The identity of the N-terminal DNP-amino acid was confirmed by comparing its chromatographic mobility (Rƒ value) to that of known DNP-amino acid standards.

-

Quantitative Data from Sanger's Insulin Sequencing

While precise, modern-style quantitative data such as percentage yields were not always explicitly stated in a summarized format in Sanger's early publications, a close examination of his work on insulin allows for the compilation of key quantitative findings.

| Parameter | Value/Observation | Source |

| N-terminal Amino Acids of Insulin | Glycine and Phenylalanine | Sanger, F. (1945). Biochem. J. |

| Ratio of N-terminal Groups | Approximately equal amounts of DNP-glycine and DNP-phenylalanine | Sanger, F. (1945). Biochem. J. |

| Molecular Weight of Insulin (deduced) | Initially ~12,000 (later revised to ~6,000) | Sanger, F. (1945). Biochem. J. |

| Number of Polypeptide Chains | Two (A-chain and B-chain) | Sanger, F. (1949). Biochem. J. |

| N-terminus of A-chain | Glycine | Sanger, F. (1949). Biochem. J. |

| N-terminus of B-chain | Phenylalanine | Sanger, F. (1949). Biochem. J. |

The Overall Strategy: Sequencing Insulin with DFDNB

The identification of the N-terminal amino acid was only the first piece of the puzzle. The destructive nature of the acid hydrolysis step meant that the rest of the polypeptide chain was lost in each round of analysis.[1] To overcome this, Sanger employed a strategy of partial hydrolysis and fragmentation.

Caption: Overall workflow for sequencing insulin using DFDNB and fragmentation.

By breaking the insulin chains into smaller, overlapping peptides using partial acid hydrolysis or enzymatic digestion, Sanger could determine the N-terminal amino acid of each fragment. By analyzing the sequences of these overlapping fragments, he could piece together the complete sequence of the entire polypeptide chain.

The Advent of Edman Degradation: A Step Forward

While revolutionary, the Sanger method was laborious and destructive. In 1950, Pehr Edman introduced a method for the stepwise degradation of peptides from the N-terminus. This technique, known as Edman degradation, used phenylisothiocyanate (PITC) to label the N-terminal amino acid. The key advantage of the Edman method was that the labeled amino acid could be cleaved off without hydrolyzing the rest of the peptide chain, which could then be subjected to another round of degradation.

Caption: Comparison of the Sanger method and Edman degradation.

Conclusion: The Enduring Legacy of DFDNB

The introduction of DFDNB by Frederick Sanger was a pivotal moment in the history of science. It provided the first chemical tool to systematically dissect the primary structure of proteins, transforming them from enigmatic biological entities into precisely defined chemical molecules. While the Sanger method for protein sequencing has been largely superseded by more efficient techniques like Edman degradation and, more recently, mass spectrometry, its conceptual framework laid the foundation for all subsequent protein sequencing technologies. The elegant simplicity of the DFDNB reaction and its successful application in sequencing insulin not only earned Sanger a Nobel Prize but also ushered in the era of molecular biology, forever changing the landscape of biological and medical research.

References

An In-depth Technical Guide to 1,5-Difluoro-2,4-dinitrobenzene (DFDNB)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical and chemical characteristics of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB), a versatile reagent with significant applications in proteomics, organic synthesis, and materials science.

Core Physical and Chemical Properties

This compound, commonly known as DFDNB, is a halogenated nitrobenzene (B124822) derivative.[1][2] Its chemical structure is characterized by a benzene (B151609) ring substituted with two fluorine atoms and two nitro groups, which are responsible for its high reactivity.[3]

Quantitative Data Summary

The fundamental physicochemical properties of DFDNB are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Common Synonyms | DFDNB, 1,3-Difluoro-4,6-dinitrobenzene | [4][5][6] |

| CAS Number | 327-92-4 | [4][5][6][7][8] |

| Molecular Formula | C₆H₂F₂N₂O₄ | [4][5][6][7][8][9] |

| Molecular Weight | 204.09 g/mol | [4][5][6][7][8] |

| Appearance | White to light yellow or orange crystalline powder | [3][10][11] |

| Melting Point | 72 - 76 °C | [3][6][9][10][11][12] |

| Boiling Point | 132 °C at 2 torr; 306.8 °C (Predicted at 760 torr) | [6][10] |

| Density | 1.86 g/cm³ | [6] |

Solubility and Stability

-

Solubility : DFDNB is generally described as insoluble in water.[9] It is soluble in organic solvents such as methanol.[11]

-

Stability and Storage : DFDNB is a stable compound under standard conditions.[6] It is recommended to store the solid material in a tightly sealed container in a cool, dark place, with temperatures ranging from room temperature to as low as 2-8 °C.[2][3][11][13] The compound may decompose violently at temperatures exceeding 175°C.[6]

-

Incompatibilities : DFDNB is incompatible with strong bases and strong oxidizing agents.[6]

Reactivity and Chemical Applications

The unique arrangement of two fluorine atoms and two electron-withdrawing nitro groups on the benzene ring makes DFDNB a highly reactive compound, particularly suited for nucleophilic aromatic substitution (SNAr) reactions.[14][15]

-

Homobifunctional Cross-linker : DFDNB is widely used as a bifunctional reagent in protein chemistry.[16] It reacts with uncharged primary and secondary amino groups (like the N-terminus of proteins and the side chain of lysine), as well as phenolic hydroxyl (tyrosine) and sulfhydryl (cysteine) groups.[4][16] This property allows it to form covalent cross-links within or between polypeptide chains, making it an invaluable tool for studying protein structure and interactions.[4][14]

-

Organic Synthesis Building Block : In synthetic chemistry, DFDNB serves as a versatile precursor for a wide range of complex molecules.[2][14] Its activated aromatic ring facilitates reactions such as:

-

Nucleophilic Aromatic Substitution (SNAr) : Reaction with various nucleophiles like amines, thiols, and phenols to create diverse substituted aromatic compounds.[14]

-

Palladium-Catalyzed Coupling : It can participate as a coupling partner in reactions like the Suzuki-Miyaura and Sonogashira couplings.[14] These synthetic routes are employed in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][14][15] For instance, it has been used in the synthesis of beta-blockers and derivatives for potential cancer treatments.[10]

-

Key Experimental Protocols and Workflows

This section details methodologies for the synthesis of DFDNB and its application in a key analytical procedure.

Synthesis of this compound

The synthesis of DFDNB is typically achieved through the nitration of a difluorinated benzene precursor. The following protocol is based on established industrial processes.[17]

Methodology:

-

Preparation : Add concentrated sulfuric acid (90%) to a suitable reaction vessel equipped with stirring and temperature control.

-

Reactant Addition : While stirring, add 2,4-difluoronitrobenzene (B147775) to the sulfuric acid.

-

Nitration : Cool the mixture and slowly add concentrated nitric acid (≥97%) dropwise, maintaining strict temperature control.

-

Reaction : After the addition is complete, slowly heat the reaction mixture to 60°C and hold for a specified period to ensure complete reaction.

-

Crystallization : Cool the mixture to approximately 0°C to precipitate the this compound product.

-

Isolation : Isolate the solid product by filtering or centrifuging the cold slurry.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity.

Chiral Amino Acid Analysis using DFDNB

DFDNB is a precursor to a chiral derivatizing agent used for the separation and quantification of D- and L-amino acid enantiomers, a method pioneered by Marfey.[16] The bifunctional nature of DFDNB is key to this process.

Principle: The method involves two sequential nucleophilic substitution reactions. First, DFDNB is reacted with a single enantiomer of an amino acid amide (e.g., L-alanine amide) to create a new chiral reagent. This reagent is then reacted with a mixture of amino acid enantiomers to form diastereomeric derivatives. Since diastereomers have different physical properties, they can be separated and quantified using standard reverse-phase HPLC.[16]

Methodology:

-

Reagent Synthesis : React this compound (DFDNB) with L-alanine amide in a suitable solvent (e.g., acetone) with a mild base (e.g., sodium bicarbonate) to synthesize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), Marfey's reagent.

-

Derivatization : React the FDAA reagent with the sample containing a mixture of D- and L-amino acids. The reaction targets the primary amino group of the target amino acids.

-

HPLC Analysis :

-

Inject the resulting mixture of diastereomers onto a C18 reverse-phase HPLC column.

-

Elute the diastereomers using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).

-

Detect the derivatives using a UV detector, typically around 340 nm, where the dinitrophenyl chromophore has strong absorbance.[16]

-

-

Quantification : The L-diastereomer typically elutes before the D-diastereomer.[16] Determine the relative amounts of each enantiomer by integrating the peak areas from the chromatogram.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 327-92-4 | FD66627 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H2F2N2O4 | CID 67598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound(327-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound 97 327-92-4 [sigmaaldrich.com]

- 8. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. chembk.com [chembk.com]

- 10. This compound CAS#: 327-92-4 [m.chemicalbook.com]

- 11. This compound | 327-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. store.p212121.com [store.p212121.com]

- 13. 70-34-8 CAS MSDS (2,4-Dinitrofluorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Buy this compound | 327-92-4 [smolecule.com]

- 15. nbinno.com [nbinno.com]

- 16. scispace.com [scispace.com]

- 17. CN114716321A - Preparation process of 1, 5-difluoro-2, 4-dinitrobenzene - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for N-Terminal Amino Acid Analysis Using 2,4-Dinitrofluorobenzene (FDNB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the N-terminal amino acid of a protein or peptide is a fundamental technique in protein chemistry and analysis. This information is crucial for protein identification, understanding protein function, and for the characterization of biopharmaceuticals. The Sanger method, utilizing 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, is a classic and reliable chemical method for N-terminal amino acid identification.[1][2][3] FDNB reacts with the free α-amino group of the N-terminal amino acid under mildly alkaline conditions.[1] Subsequent acid hydrolysis cleaves all peptide bonds, releasing the derivatized N-terminal amino acid as a yellow dinitrophenyl (DNP) derivative, which can then be identified by chromatography.[1] This method can also be used to determine the number of polypeptide chains in a protein.[1]

These application notes provide detailed protocols for using FDNB for N-terminal amino acid analysis, including data on the chromatographic separation of DNP-amino acids and troubleshooting guidance.

Principle of the Method

The Sanger method for N-terminal amino acid analysis is a three-step process:

-

Derivatization with FDNB: The free α-amino group of the N-terminal amino acid residue of a polypeptide chain reacts with FDNB in a nucleophilic aromatic substitution reaction. This reaction is performed under mild alkaline conditions to ensure the amino group is deprotonated and thus nucleophilic. The ε-amino group of lysine (B10760008) residues will also react with FDNB.[4]

-

Acid Hydrolysis: The DNP-derivatized peptide is then subjected to strong acid hydrolysis (typically with 6N HCl) at an elevated temperature. This treatment cleaves all the peptide bonds, resulting in a mixture of free amino acids and the DNP-derivatized N-terminal amino acid. The bond between the DNP group and the N-terminal amino acid is resistant to acid hydrolysis.

-